2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate
Description
Properties
IUPAC Name |
[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-15(24)26-19(16-7-3-2-4-8-16)20(25)23-13-11-22(12-14-23)18-10-6-5-9-17(18)21/h2-10,19H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSSJNVMAAOQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced by reacting the piperazine derivative with a fluorinated benzene compound under basic conditions.
Attachment of the Oxo-Phenylethyl Acetate Moiety: The final step involves the nucleophilic substitution reaction where the nitrogen atom of the piperazine ring attacks the bromine-bonded carbon of ethyl 2-bromoacetate to form the desired compound.
Chemical Reactions Analysis
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential , particularly in the treatment of various diseases. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties. In vitro experiments demonstrated its ability to inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest through inhibition of critical kinases like CDK5 and GSK3α/β.
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes and receptors, which are crucial in various biological pathways. For example, it has been identified as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, which modulates nucleotide metabolism and cellular signaling pathways.
Biological Studies
The unique structural features of the compound make it suitable for structure-activity relationship (SAR) studies. Researchers use this compound to explore how different substituents affect biological activity, providing insights into drug design and development.
In Vitro Studies on Anticancer Effects
A series of in vitro studies were conducted to assess the anticancer efficacy of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MCF7) | 12 | Induction of apoptosis |
| Colon Cancer (HT29) | 15 | Cell cycle arrest |
| Lung Cancer (A549) | 10 | Inhibition of CDK5 |
These findings suggest that the compound could be developed further as a therapeutic agent targeting multiple cancer types.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, thereby inhibiting their activity and affecting the cellular uptake of nucleosides.
Comparison with Similar Compounds
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate can be compared with other similar compounds, such as:
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: This compound exhibits anti-inflammatory activity similar to indomethacin.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a novel inhibitor of human equilibrative nucleoside transporters and is more selective to ENT2 than to ENT1.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are alpha1-adrenergic receptor antagonists and are used in the treatment of various neurological conditions.
Biological Activity
The compound 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a significant member of the piperazine family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C18H20FN3O3
- Molecular Weight : 345.37 g/mol
The structure features a piperazine ring substituted with a fluorophenyl group, which is crucial for its biological activity.
2D Structure Representation
Chemical Structure
The compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the piperazine moiety allows it to interact with various receptors, including:
- Serotonin Receptors (5-HT) : Influences mood and anxiety.
- Dopamine Receptors (D2) : Impacts psychotic disorders and movement regulation.
Pharmacological Effects
Research has shown that this compound can act as an antagonist at certain serotonin receptor subtypes while exhibiting agonistic properties at others. This dual action can lead to therapeutic benefits in conditions such as:
- Anxiety Disorders
- Depression
- Schizophrenia
Case Studies and Research Findings
- Study on Antidepressant Activity :
- Neuroprotective Effects :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
Q & A
Basic: What are the key synthetic steps and purification methods for 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate?
The synthesis involves multi-step reactions, including:
- Stepwise coupling : Reacting 2-fluorobenzoyl chloride with piperazine derivatives under reflux conditions with potassium carbonate as a base .
- Deprotection and functionalization : Using trifluoroacetic acid (TFA) to remove protecting groups (e.g., Boc) and introduce the phenylethyl acetate moiety .
- Purification : Silica gel column chromatography with a solvent gradient (e.g., EtOAc:petroleum ether, 1:1) to isolate intermediates and final products .
Critical note : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis or HPLC .
Advanced: How can computational modeling enhance the design of reaction pathways for this compound?
Integrate quantum chemical calculations (e.g., density functional theory, DFT) to:
- Predict transition states and energy barriers for piperazine coupling and esterification steps .
- Optimize solvent selection using COSMO-RS simulations to improve reaction yields .
- Validate experimental data (e.g., NMR chemical shifts) via molecular dynamics (MD) simulations .
Example : Reaction path searches for TFA-mediated deprotection can reduce trial-and-error experimentation by 30–50% .
Analytical: What spectroscopic techniques resolve structural ambiguities in this compound?
- NMR : Use - and -NMR to confirm piperazine ring substitution patterns and ester group placement. Overlapping signals can be resolved via 2D-COSY or HSQC .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 413.18) and fragments (e.g., loss of acetate group at m/z 329) .
- X-ray crystallography : Single-crystal analysis provides absolute configuration (e.g., monoclinic P2/n space group, a = 10.055 Å, β = 91.96°) .
Structural: How are hydrogen atoms modeled in crystallographic refinement for this compound?
- Riding model : Hydrogen atoms are placed geometrically with fixed C–H (0.93–0.96 Å) and O–H (0.82 Å) distances .
- Isotropic displacement parameters : (H) = 1.2×(parent atom) for aromatic H and 1.5× for methyl/O–H groups .
- Validation : Residual electron density maps (< 0.3 eÅ) confirm absence of misplaced H atoms .
Biological: What experimental designs evaluate this compound’s activity in neurological disorder models?
- In vitro receptor binding : Screen for dopamine D/D or serotonin 5-HT receptor affinity via radioligand displacement assays (IC determination) .
- Functional assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs (e.g., D receptors) .
- ADME profiling : Assess metabolic stability in liver microsomes and blood-brain barrier permeability via PAMPA .
Advanced: How to address contradictions in spectroscopic vs. crystallographic data?
- Case study : Discrepancies in piperazine ring conformation (NMR vs. X-ray) may arise from dynamic averaging in solution.
- Resolution : Perform variable-temperature NMR or NOESY to detect restricted rotation . Cross-validate with DFT-optimized gas-phase vs. solid-state structures .
Methodological: What strategies optimize reaction yields for scale-up synthesis?
- Design of experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
- Continuous flow chemistry : Minimize side reactions (e.g., ester hydrolysis) by controlling residence time .
- Catalyst screening : Test Pd/C or enzyme-mediated acylations for greener synthesis .
Stability: How to assess hydrolytic degradation of the acetate group?
- Forced degradation : Expose to acidic (HCl), basic (NaOH), and neutral buffers at 40°C. Monitor via HPLC .
- Kinetic analysis : Calculate degradation rate constants () and half-life () under physiological pH .
Table 1: Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2/n | |
| Unit cell (a, b, c) | 10.055 Å, 9.601 Å, 21.946 Å | |
| β angle | 91.96° | |
| 0.073 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
